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molecular formula C10H16O4 B8612144 Diethyl 2-methylcyclopropane-1,1-dicarboxylate

Diethyl 2-methylcyclopropane-1,1-dicarboxylate

Cat. No. B8612144
M. Wt: 200.23 g/mol
InChI Key: PDEFRJUZLGHAPJ-UHFFFAOYSA-N
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Patent
US07348344B2

Procedure details

To a solution of 50.6 g of trimethylsulphoxonium iodide in 400 cm3 of dimethyl sulphoxide there are added, in one go, 8.84 g of 60% sodium hydride in oil. The reaction mixture is stirred for 2 hours and then a solution of 43.3 g of diethyl ethylidenemalonate in 200 cm3 of dimethyl sulphoxide is added dropwise over a period of 15 minutes. After stirring for 16 h, a mixture of ice and 100 cm3 of 1N hydrochloric acid is added and then the reaction mixture is extracted with ether (3×200 cm3). The combined organic phases are washed with sodium chloride solution and then dried over sodium sulphate and evaporated. Chromatography on silica gel (dichloromethane/cyclohexane: 75/25) allows 37.5 g of expected product to be isolated.
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
43.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)(C)=O.[H-].[Na+].[CH:9](=[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:10].Cl>CS(C)=O>[CH3:10][CH:9]1[CH2:2][C:11]1([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
50.6 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
8.84 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
43.3 g
Type
reactant
Smiles
C(C)=C(C(=O)OCC)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ether (3×200 cm3)
WASH
Type
WASH
Details
The combined organic phases are washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1C(C1)(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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